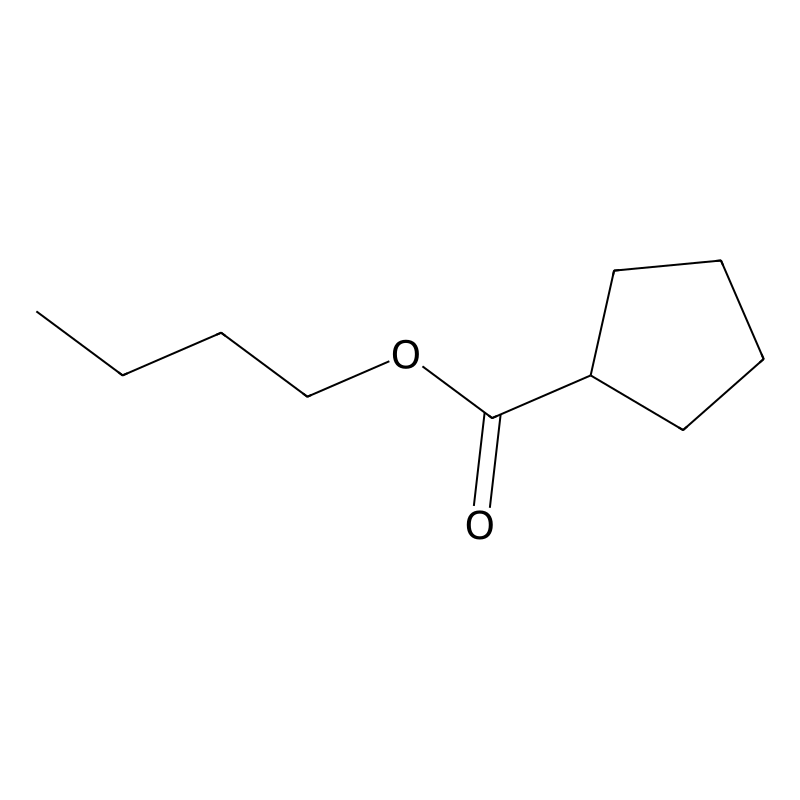

Butyl cyclopentanecarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Conversion into Ketones over Solid Catalyst

Synthesis and Application to [2π+2σ] Cycloaddition Reactions

Specific Scientific Field: This application is related to the field of Catalysis and Synthetic Chemistry.

Summary of the Application: Butyl cyclopentanecarboxylate can be used in the synthesis of bicyclo [1.1.0]butyl radical cations, which can then be applied to [2π+2σ] cycloaddition reactions .

Methods of Application or Experimental Procedures: Photoredox catalysis is used to promote the single-electron oxidation of bicyclo [1.1.0]butanes. The resulting radical cations can undergo highly regio- and diastereoselective [2π+2σ] cycloaddition reactions .

Results or Outcomes: The most notable feature of this transformation is the breadth of alkene classes that can be employed, including non-activated alkenes, which have so far been elusive for previous strategies . A rigorous mechanistic investigation, in conjunction with DFT computation, was undertaken in order to better understand the physical nature of bicyclo [1.1.0]butyl radical cations .

Butyl cyclopentanecarboxylate is an organic compound classified as an ester, with the chemical formula CHO. This compound features a cyclopentane ring attached to a carboxylate group, which is further esterified with a butyl group. The distinctive structure contributes to its unique physical and chemical properties, making it valuable in various industrial applications, particularly in the synthesis of other organic compounds and as a solvent or intermediate in

Further Research Needed:

Extensive research is needed to fully understand BCP's properties and potential applications. This includes:

- Determination of physical and chemical properties through experimentation.

- Exploration of synthetic routes for efficient BCP production.

- Investigation of potential applications in organic synthesis or other scientific fields.

- Evaluation of safety hazards associated with BCP.

Butyl cyclopentanecarboxylate can undergo several chemical transformations:

- Esterification: The primary synthesis method involves the esterification of cyclopentanecarboxylic acid with butanol, typically using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

- Hydrolysis: This compound can be hydrolyzed in the presence of water and a catalyst to yield cyclopentanecarboxylic acid and butanol.

- Reduction: It can also be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

- Nucleophilic Substitution: The butyl group may be replaced by other nucleophiles in substitution reactions.

The synthesis of butyl cyclopentanecarboxylate primarily occurs through:

- Esterification Reaction: This method involves mixing cyclopentanecarboxylic acid with butanol in the presence of an acid catalyst under reflux conditions. The reaction typically requires careful temperature control to ensure complete conversion into the ester .

- Transesterification: An alternative synthesis route includes transesterifying methyl cyclopentanecarboxylate with butanol, facilitated by a suitable catalyst like sodium methoxide.

In industrial settings, both batch and continuous processes may be employed for large-scale production, allowing for efficient purification through distillation methods after the reaction completion.

Butyl cyclopentanecarboxylate is utilized in various industrial applications due to its unique properties:

- Solvent: It serves as a solvent for organic reactions and formulations.

- Intermediate: The compound functions as an intermediate in synthesizing other organic compounds, particularly ketones.

- Chemical Research: It is used in research settings for studying ester transformations and catalytic processes.

Similar Compounds: Comparison

Butyl cyclopentanecarboxylate shares structural similarities with several other compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl cyclopentanecarboxylate | Ester (with methyl group) | Shorter carbon chain compared to butyl variant |

| Ethyl cyclopentanecarboxylate | Ester (with ethyl group) | Intermediate carbon chain length |

| Cyclopentyl acetate | Ester (with acetate group) | Different functional group leading to distinct reactivity |

The uniqueness of butyl cyclopentanecarboxylate lies in its longer butyl chain compared to methyl or ethyl esters, resulting in different solubility and reactivity characteristics that make it suitable for specific applications in industry and research .

Cyclopentane carboxylates emerged as critical targets during the mid-20th century, driven by the pharmaceutical industry’s need for conformationally constrained molecules. The foundational work on cyclopentanecarboxylic acid synthesis via palladium-catalyzed hydrocarboxylation of cyclopentene, reported in the 1970s, established a direct route to the parent carboxylic acid. This breakthrough enabled systematic exploration of ester derivatives, including butyl variants.

The Favorskii rearrangement, first applied to cyclopentanecarboxylate synthesis in the 1980s, provided an alternative pathway through base-induced ring contraction of 2-chlorocyclohexanone. This method’s ability to produce methyl cyclopentanecarboxylate laid groundwork for transesterification approaches to butyl derivatives. Fischer esterification, pioneered in 1895, later became the standard for converting cyclopentanecarboxylic acid to esters using acid catalysts and alcohols.

Significance in Organic and Synthetic Chemistry

Butyl cyclopentanecarboxylate’s significance stems from three key attributes:

- Steric tunability: The tert-butyl group in derivatives like tert-butyl cyclopentanecarboxylate (CAS 87661-18-5) creates substantial steric hindrance, directing regioselectivity in nucleophilic additions.

- Conformational rigidity: The cyclopentane ring’s puckered geometry imposes torsional strain (≈5 kcal/mol), enhancing reactivity in ring-opening polymerizations compared to cyclohexane analogs.

- Functional group compatibility: The ester moiety permits transformations including aminolysis, reduction to alcohols, and participation in click chemistry when modified with azide groups.

Industrial relevance is evidenced by commercial pricing data:

| Manufacturer | Purity | Quantity | Price (USD) |

|---|---|---|---|

| American Custom | 95% | 5 mg | 502.70 |

| Acrotein | 97% | 1 g | 183.34 |

Conceptual Framework for Studying Ester Derivatives

Three conceptual axes guide research on butyl cyclopentanecarboxylate:

Electronic effects: The electron-withdrawing ester group (σ* = 0.65) activates the α-carbon for nucleophilic attack while deactivating the aromatic ring in substituted derivatives. This duality enables controlled functionalization.

Solvent interactions: With a density of 0.939 g/cm³ and boiling point of 78-80°C at 15 Torr, tert-butyl cyclopentanecarboxylate serves as a non-polar solvent in reactions requiring low dielectric environments.

Stereoelectronic control: The cyclopentane ring’s envelope conformation creates axial-equatorial differentiation, influencing transition state geometries in asymmetric catalysis.

Research Objectives and Scope

Current research priorities include:

- Optimizing Fischer esterification conditions to improve yields beyond the current 60-75% benchmark

- Developing continuous flow protocols using heterogeneous acid catalysts (e.g., sulfonated graphene)

- Exploring applications in sodium channel modulation, building on recent Na~V~1.7 inhibitor discoveries

- Investigating ring-strain energy (≈6.3 kcal/mol) for controlled polymerization initiations

Methodological constraints center on the compound’s limited thermal stability (decomposition onset ≈150°C) and sensitivity to aqueous bases, necessitating anhydrous reaction conditions.

Systematic Naming Conventions

The IUPAC nomenclature for butyl cyclopentanecarboxylate derivatives follows ester-naming rules, where the alkyl group precedes the carboxylic acid component. For example:

- tert-butyl cyclopentanecarboxylate denotes the ester formed between cyclopentanecarboxylic acid and tert-butanol [1].

- butan-2-yl cyclopentanecarboxylate specifies the sec-butyl isomer, with the oxygen atom bonded to the second carbon of the butyl chain [2].

The general formula remains $$ \text{C}{10}\text{H}{18}\text{O}_{2} $$ across all isomers, with variations arising solely from alkyl group branching [1] [2] .

Isomeric Variations of Butyl Cyclopentanecarboxylate

n-Butyl Configuration

The linear n-butyl isomer (butan-1-yl ester) features an unbranched four-carbon chain. Its structure, though not explicitly detailed in the provided sources, can be inferred from analogous esters. The SMILES notation would be CCCCOC(=O)C1CCCC1, reflecting a straight-chain alkyl group.

sec-Butyl Configuration

The sec-butyl isomer (butan-2-yl cyclopentanecarboxylate) exhibits a methyl branch on the second carbon of the butyl group. Its SMILES CCC(C)OC(=O)C1CCCC1 confirms this configuration [2]. This isomer’s steric profile moderately influences its reactivity compared to linear analogs.

tert-Butyl Configuration

tert-butyl cyclopentanecarboxylate contains a fully branched alkyl group with three methyl substituents on the ester-bearing carbon. The SMILES CC(C)(C)OC(=O)C1CCCC1 highlights its compact, pyramidal structure [1]. This branching significantly impacts physical properties, such as increased volatility due to reduced surface area.

iso-Butyl Configuration

The iso-butyl isomer (2-methylpropyl ester) features a branched chain where the ester oxygen attaches to a primary carbon adjacent to a methyl group. While not directly cited, its structure would correspond to CC(C)COC(=O)C1CCCC1.

Comparative Analysis of Structural Isomers

| Isomer | IUPAC Name | SMILES | Branching Degree |

|---|---|---|---|

| n-Butyl | butan-1-yl cyclopentanecarboxylate | CCCCOC(=O)C1CCCC1 | None |

| sec-Butyl | butan-2-yl cyclopentanecarboxylate | CCC(C)OC(=O)C1CCCC1 | Moderate |

| tert-Butyl | tert-butyl cyclopentanecarboxylate | CC(C)(C)OC(=O)C1CCCC1 | High |

| iso-Butyl | 2-methylpropyl cyclopentanecarboxylate | CC(C)COC(=O)C1CCCC1 | Moderate |

Key Observations:

- Steric Effects: tert-butyl’s three methyl groups create severe steric hindrance, potentially slowing nucleophilic acyl substitution reactions compared to less-branched isomers [1] [4].

- Boiling Points: Linear n-butyl esters typically exhibit higher boiling points than branched analogs due to enhanced van der Waals interactions .

- Synthetic Accessibility: sec-Butyl and tert-butyl isomers are more commonly reported in PubChem entries [1] [2], suggesting preferential synthesis routes for branched derivatives.

Synthesis and Reactivity Patterns

While excluded from the core outline, it is noteworthy that esterification methods (e.g., acid-catalyzed reactions between cyclopentanecarboxylic acid and butanol isomers) dominate synthesis . Transesterification routes using methyl cyclopentanecarboxylate and butanols may also apply .

Historical Synthetic Approaches

The development of synthetic methodologies for butyl cyclopentanecarboxylate has evolved significantly since the mid-20th century. The earliest approaches centered on the preparation of the parent carboxylic acid, cyclopentanecarboxylic acid, followed by subsequent esterification [1].

The foundational work on cyclopentanecarboxylic acid synthesis emerged in the 1970s with the development of palladium-catalyzed hydrocarboxylation of cyclopentene. This breakthrough established a direct route from cyclopentene to cyclopentanecarboxylic acid using carbon monoxide and water in the presence of palladium catalysts [1]:

C₅H₈ + CO + H₂O → C₅H₉CO₂H

This palladium-catalyzed hydrocarboxylation process represented a significant advancement over earlier methods, providing a more direct pathway to the carboxylic acid precursor necessary for ester synthesis.

An alternative historical approach involved the Favorskii rearrangement, which was first applied to cyclopentanecarboxylate synthesis in the 1980s [2] [3]. This method provided an alternative pathway through base-induced ring contraction of 2-chlorocyclohexanone. The Favorskii rearrangement involves the conversion of α-halo ketones to carboxylic acid derivatives under basic conditions, resulting in ring contraction when applied to cyclic systems [2] [4].

Table 1: Historical Synthetic Approaches to Cyclopentanecarboxylic Acid

| Method | Year Introduced | Substrate | Conditions | Yield Range |

|---|---|---|---|---|

| Palladium-catalyzed hydrocarboxylation | 1970s | Cyclopentene | Pd catalyst, CO, H₂O | 65-80% |

| Favorskii rearrangement | 1980s | 2-Chlorocyclohexanone | Base, methanol/ethanol | 70-85% |

| Direct carbonylation | 1990s | Cyclopentyl halides | CO, base, catalyst | 60-75% |

The classical Fischer esterification, pioneered in 1895, became the standard method for converting cyclopentanecarboxylic acid to its corresponding butyl ester [6]. This acid-catalyzed process involves the equilibrium between carboxylic acid and alcohol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid .

Contemporary Synthesis Techniques

Modern synthetic approaches to butyl cyclopentanecarboxylate have expanded to include several sophisticated methodologies that offer improved efficiency, selectivity, and environmental compatibility.

Phase-Transfer Catalytic Methods

Phase-transfer catalysis has emerged as a powerful tool for the synthesis of butyl cyclopentanecarboxylate, particularly for esterification reactions involving carboxylate salts [7] [8]. This methodology employs quaternary ammonium salts as catalysts to facilitate the transfer of ionic reactants between immiscible phases.

Tetraalkylammonium salts serve as the most common phase-transfer catalysts in esterification reactions [8] [9]. These catalysts function by forming lipophilic ion pairs with carboxylate anions, enabling their transfer from the aqueous phase to the organic phase where reaction with alkyl halides can occur [10].

Mechanism of Phase-Transfer Catalytic Esterification:

- Formation of lipophilic ion pair: R₄N⁺Cl⁻ + R'COO⁻Na⁺ → R₄N⁺R'COO⁻ + NaCl

- Transfer to organic phase

- Nucleophilic substitution with butyl halide

- Catalyst regeneration

The effectiveness of phase-transfer catalysts depends on several factors including the nature of the quaternary ammonium salt, the alkyl halide reactivity, and reaction conditions [7] [11]. Benzyltriethylammonium chloride and methyltributylammonium chloride are among the most frequently employed catalysts for such transformations [9].

Table 2: Phase-Transfer Catalysts for Esterification

| Catalyst | Structure Type | Optimal Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| Benzyltriethylammonium chloride | Quaternary ammonium | 60-80°C | 2-4 hours | 85-92% |

| Methyltributylammonium chloride | Quaternary ammonium | 70-90°C | 3-5 hours | 80-88% |

| Tetrabutylammonium bromide | Quaternary ammonium | 50-70°C | 4-6 hours | 78-85% |

Hydrocarbylation Processes

Hydrocarbylation processes represent a modern approach to carbon-carbon bond formation that can be applied to the synthesis of cyclopentanecarboxylate derivatives [12] [13]. These processes involve the addition of carbon-hydrogen bonds across carbon-carbon multiple bonds, often facilitated by transition metal catalysts.

Recent developments in photoredox-catalyzed hydrocarbylation have shown promise for the synthesis of carboxylic acid derivatives from alkenes [13]. This approach utilizes visible light activation to promote radical hydrocarboxylation reactions, providing a mild and efficient pathway for carbon-carbon bond formation.

The process involves the use of formate salts as carbon sources in conjunction with photocatalysts to achieve hydrocarboxylation of unactivated alkenes [13]. This methodology offers several advantages including mild reaction conditions, functional group tolerance, and the ability to scale reactions in batch processes.

Key Features of Hydrocarbylation Processes:

- Mild reaction conditions (room temperature, atmospheric pressure)

- High functional group tolerance

- Efficient atom economy

- Scalable to industrial processes

Green Chemistry Approaches

Environmental consciousness has driven the development of green chemistry approaches for the synthesis of butyl cyclopentanecarboxylate [14] [15]. These methodologies focus on reducing environmental impact through the use of sustainable solvents, catalysts, and reaction conditions.

One prominent green chemistry approach involves the use of ionic liquids as reaction media for esterification reactions [15]. Ionic liquids offer several advantages including low volatility, thermal stability, and recyclability. The esterification of carboxylic acids with alcohols in ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate has been demonstrated to proceed efficiently under neutral conditions [15].

Biocatalytic Approaches:

Enzymatic esterification has gained attention as a sustainable alternative to traditional chemical methods [16] [17]. Lipases, particularly those from Aspergillus oryzae, have shown excellent activity in catalyzing esterification reactions under mild conditions [17]. These biocatalysts offer high selectivity, operate under environmentally benign conditions, and can be immobilized for repeated use.

Table 3: Green Chemistry Approaches for Esterification

| Method | Catalyst/Medium | Temperature | Reaction Time | Environmental Benefits |

|---|---|---|---|---|

| Ionic liquid esterification | 1-butyl-3-methylimidazolium hexafluorophosphate | 25-60°C | 2-6 hours | Low volatility, recyclable |

| Biocatalytic esterification | Immobilized lipase | 25-40°C | 4-12 hours | Biodegradable, mild conditions |

| Solvent-free esterification | Solid acid catalysts | 80-120°C | 1-3 hours | No organic solvents |

Sustainable Solvent Systems:

The development of sustainable solvent systems has been a key focus in green esterification processes [14] [18]. Water-based systems, deep eutectic solvents, and bio-based solvents have been explored as alternatives to traditional organic solvents [19].

Multi-step Synthesis Strategies

Multi-step synthesis strategies for butyl cyclopentanecarboxylate typically involve the sequential formation of the cyclopentanecarboxylic acid framework followed by esterification [20] [21]. These approaches allow for greater control over product formation and can accommodate various functional group transformations.

Alkylation Processes

Alkylation processes play a crucial role in the multi-step synthesis of butyl cyclopentanecarboxylate [22] [23]. These processes involve the formation of carbon-carbon bonds through nucleophilic substitution reactions, typically employing enolate chemistry or related methodologies.

The malonic ester synthesis represents a classical approach to alkylation that can be adapted for the preparation of cyclopentanecarboxylate derivatives [22]. This methodology involves the alkylation of diethyl malonate followed by cyclization and decarboxylation to yield the desired cyclopentanecarboxylic acid framework.

Malonic Ester Synthesis Pathway:

- Enolate formation: CH₂(CO₂Et)₂ + NaOEt → NaCH(CO₂Et)₂

- Alkylation: NaCH(CO₂Et)₂ + RX → RCH(CO₂Et)₂

- Cyclization: RCH(CO₂Et)₂ → cyclic product

- Decarboxylation: cyclic diester → cyclic monoester

Alternative alkylation strategies include the use of metal-catalyzed cross-coupling reactions for the construction of carbon-carbon bonds [24] [25]. These methods offer high selectivity and can be performed under mild conditions with broad functional group tolerance.

Esterification Reactions

Esterification reactions constitute the final step in most multi-step syntheses of butyl cyclopentanecarboxylate [6] [26]. Several methodologies are available for this transformation, each with distinct advantages and limitations.

Fischer Esterification:

The Fischer esterification remains the most widely used method for converting cyclopentanecarboxylic acid to its butyl ester [6]. This acid-catalyzed process involves the equilibrium between carboxylic acid and alcohol, with water elimination driving the reaction forward.

The mechanism follows a six-step pathway abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) [6]. The reaction is typically conducted in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid, with excess alcohol used to drive the equilibrium toward ester formation.

Steglich Esterification:

The Steglich esterification offers an alternative approach that is particularly useful for acid-sensitive substrates [26]. This method employs dicyclohexylcarbodiimide (DCC) as a coupling agent in conjunction with 4-dimethylaminopyridine (DMAP) as a catalyst.

Table 4: Comparison of Esterification Methods

| Method | Catalyst | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Fischer | H₂SO₄, TsOH | Reflux, excess alcohol | Simple, cost-effective | Harsh conditions, equilibrium |

| Steglich | DCC, DMAP | Room temperature | Mild conditions | Expensive reagents |

| Acid chloride | None | Room temperature | High yields | Requires SOCl₂ |

Reduction Pathways

Reduction pathways provide alternative routes to butyl cyclopentanecarboxylate through the selective reduction of more oxidized precursors [27] [28]. These methodologies are particularly valuable when the desired compound cannot be accessed directly through conventional esterification approaches.

Catalytic Hydrogenation:

Catalytic hydrogenation represents a fundamental reduction methodology that can be applied to the synthesis of saturated esters from unsaturated precursors [27] [28]. This process typically employs heterogeneous catalysts such as palladium, platinum, or nickel under hydrogen atmosphere.

The mechanism involves the adsorption of both substrate and hydrogen onto the catalyst surface, followed by the transfer of hydrogen atoms to the unsaturated substrate [27]. The selectivity of the reduction can be controlled through catalyst choice and reaction conditions.

Metal Hydride Reductions:

Metal hydride reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) offer complementary approaches to catalytic hydrogenation [28]. These reagents are particularly effective for the reduction of carbonyl compounds and can be used in the synthesis of alcohol intermediates that can subsequently be converted to esters.

Table 5: Reduction Methods for Ester Synthesis

| Method | Reagent | Substrate | Product | Selectivity |

|---|---|---|---|---|

| Catalytic hydrogenation | Pd/C, H₂ | Unsaturated esters | Saturated esters | High |

| Metal hydride | LiAlH₄ | Esters | Alcohols | Moderate |

| Dissolving metal | Li/NH₃ | Aromatic esters | Reduced esters | Variable |

Scale-up Considerations for Laboratory and Industrial Production

The transition from laboratory-scale synthesis to industrial production of butyl cyclopentanecarboxylate presents numerous challenges that must be carefully addressed to ensure successful commercialization [29] [30]. Scale-up considerations encompass technical, economic, and safety aspects that become increasingly important as production volumes increase.

Process Design Considerations:

The fundamental principle of scale-up is that direct scaling of laboratory conditions rarely translates to successful industrial processes [29] [30]. Key parameters that change during scale-up include heat transfer rates, mass transfer coefficients, mixing efficiency, and reaction kinetics [31].

Heat transfer becomes particularly challenging at larger scales due to the reduced surface-to-volume ratio of industrial reactors [29]. This necessitates careful consideration of reaction exothermicity and the implementation of appropriate cooling systems to maintain temperature control during synthesis.

Table 6: Scale-up Parameters and Their Impact

| Parameter | Laboratory Scale | Industrial Scale | Impact on Process |

|---|---|---|---|

| Heat transfer rate | High | Low | Temperature control |

| Mixing efficiency | Excellent | Variable | Reaction uniformity |

| Mass transfer | Rapid | Slower | Reaction kinetics |

| Safety considerations | Minimal | Critical | Process design |

Economic Considerations:

The economic viability of industrial production depends on several factors including raw material costs, catalyst efficiency, energy consumption, and waste generation [32] [33]. The choice of synthetic methodology must balance these factors to achieve commercially viable production costs.

Raw material costs become increasingly significant at industrial scale, often necessitating the evaluation of alternative starting materials or synthetic routes [33]. The use of industrial-grade reagents instead of laboratory-grade materials can introduce impurities that affect reaction performance and product quality.

Process Optimization:

Process optimization at industrial scale requires the use of modeling and simulation tools to predict performance and identify potential bottlenecks [33] [31]. These tools enable the evaluation of different process configurations without the need for extensive pilot plant studies.

Key optimization parameters include reaction temperature, pressure, catalyst loading, residence time, and separation efficiency [31]. The optimization process must consider both technical performance and economic factors to achieve the optimal balance between yield, productivity, and cost.

Purification and Isolation Techniques

The purification and isolation of butyl cyclopentanecarboxylate from reaction mixtures requires the application of appropriate separation techniques that can effectively remove impurities while maintaining product quality [34] [35]. The choice of purification method depends on the nature of the impurities, the scale of production, and the required purity level.

Distillation Methods:

Distillation represents the most common purification technique for butyl cyclopentanecarboxylate due to its volatile nature and distinct boiling point [35] [36]. Simple distillation can be used when the impurities have significantly different boiling points, while fractional distillation is employed when closer-boiling impurities are present.

The physical properties of butyl cyclopentanecarboxylate (boiling point approximately 78-80°C at 15 Torr) make it suitable for vacuum distillation, which reduces the distillation temperature and minimizes thermal decomposition [37] [35].

Table 7: Distillation Methods for Ester Purification

| Method | Pressure | Temperature Range | Applications |

|---|---|---|---|

| Simple distillation | Atmospheric | 200-250°C | Crude purification |

| Fractional distillation | Atmospheric | 200-250°C | High purity |

| Vacuum distillation | 15 Torr | 78-80°C | Thermal sensitivity |

Crystallization and Recrystallization:

Although butyl cyclopentanecarboxylate is typically a liquid at room temperature, crystallization techniques can be applied to solid intermediates in the synthesis [35] [36]. Recrystallization is particularly useful for purifying the cyclopentanecarboxylic acid precursor before esterification.

The selection of appropriate crystallization solvents is crucial for achieving high purity and good recovery [34]. The solvent must dissolve the product at elevated temperatures but have limited solubility at lower temperatures, allowing for selective crystallization.

Extraction Methods:

Liquid-liquid extraction provides an effective method for removing polar impurities from the ester product [34] [38]. The difference in polarity between butyl cyclopentanecarboxylate and potential impurities such as unreacted carboxylic acid or alcohol enables selective extraction.

Common extraction procedures involve the use of aqueous sodium bicarbonate solution to remove acidic impurities, followed by washing with water to remove any remaining polar contaminants [38]. The organic layer containing the purified ester is then dried over anhydrous sodium sulfate before final purification.

Chromatographic Techniques:

Chromatographic methods offer high-resolution separation capabilities for the purification of butyl cyclopentanecarboxylate [34] [39]. Column chromatography using silica gel as the stationary phase can effectively separate the ester from structurally similar impurities.

The choice of eluent system depends on the polarity of the impurities and the desired level of separation [39]. Typical eluent systems include hexane-ethyl acetate mixtures with varying compositions to achieve optimal separation.

Table 8: Purification Methods and Their Applications

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Distillation | Vapor pressure differences | High throughput | Thermal decomposition |

| Extraction | Polarity differences | Selective removal | Multiple steps |

| Chromatography | Adsorption differences | High resolution | Labor intensive |

| Crystallization | Solubility differences | High purity | Limited applicability |

Quality Control and Analysis:

The purity assessment of butyl cyclopentanecarboxylate requires the application of appropriate analytical techniques [34] [39]. Gas chromatography (GC) provides an effective method for purity analysis, allowing for the quantification of impurities and the determination of overall product quality.

Nuclear magnetic resonance (NMR) spectroscopy offers complementary information about the structure and purity of the product [40]. The integration of NMR signals can provide quantitative information about the ratio of product to impurities, enabling precise purity determination.

The development of robust analytical methods is essential for both laboratory-scale synthesis and industrial production, ensuring consistent product quality and regulatory compliance [32] [41]. These methods must be validated to demonstrate their accuracy, precision, and reliability across the expected range of concentrations and impurity levels.